molecular formula C15H14BrIN4O4 B2864300 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 300717-01-5

8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2864300
CAS No.: 300717-01-5
M. Wt: 521.109
InChI Key: FXRMKIZRHCWMNZ-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a molecular formula of C15H14BrIN4O4 and a molecular weight of 521.112. This compound belongs to the purine derivatives family and is characterized by its bromo, hydroxy, and iodophenoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core purine structure. One common synthetic route includes the following steps:

  • Formation of the Purine Core: The purine ring is constructed using a series of reactions starting from simple precursors like formamide and urea.

  • Introduction of the Bromo Group: Bromination of the purine core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

  • Attachment of the Hydroxy-3-(4-iodophenoxy)propyl Group: This step involves the reaction of the brominated purine with 2-hydroxy-3-(4-iodophenoxy)propyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether or methanol.

  • Substitution: NaI, KF, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of iodinated or fluorinated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 8-Bromo-7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a bromophenoxy group instead of iodophenoxy.

  • 8-Bromo-3-methyl-7-propyl-3,7-dihydropurine-2,6-dione: Lacks the hydroxy-3-(4-iodophenoxy)propyl group.

  • 8-Benzylamino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydropurine-2,6-dione: Contains a benzylamino group instead of the iodophenoxy group.

Properties

IUPAC Name

8-bromo-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrIN4O4/c1-20-12-11(13(23)19-15(20)24)21(14(16)18-12)6-9(22)7-25-10-4-2-8(17)3-5-10/h2-5,9,22H,6-7H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMKIZRHCWMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrIN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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